molecular formula C18H21N5 B2441913 N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]pyrido[3,4-d]pyrimidin-4-amine CAS No. 2379951-86-5

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]pyrido[3,4-d]pyrimidin-4-amine

Cat. No.: B2441913
CAS No.: 2379951-86-5
M. Wt: 307.401
InChI Key: BNLZIWMWAZHYDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-1-(4-methylphenyl)-N’-pyrido[3,4-d]pyrimidin-4-ylethane-1,2-diamine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a pyrido[3,4-d]pyrimidine core, which is known for its biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-(4-methylphenyl)-N’-pyrido[3,4-d]pyrimidin-4-ylethane-1,2-diamine typically involves multiple steps. One common method includes the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[3,4-d]pyrimidine core. This process is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation at the methyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(4-methylphenyl)-N’-pyrido[3,4-d]pyrimidin-4-ylethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid, while reduction of the pyrido[3,4-d]pyrimidine core may yield a dihydropyrimidine derivative.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(4-methylphenyl)-N’-pyrido[3,4-d]pyrimidin-4-ylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can inhibit enzymes or bind to receptors, thereby modulating various cellular processes . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-1-(4-methylphenyl)-N’-pyrido[3,4-d]pyrimidin-4-ylethane-1,2-diamine is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N,N-dimethyl-1-(4-methylphenyl)-N'-pyrido[3,4-d]pyrimidin-4-ylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5/c1-13-4-6-14(7-5-13)17(23(2)3)11-20-18-15-8-9-19-10-16(15)21-12-22-18/h4-10,12,17H,11H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLZIWMWAZHYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC2=NC=NC3=C2C=CN=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.